molecular formula C11H12ClN3OS B14396213 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide CAS No. 89914-38-5

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

Cat. No.: B14396213
CAS No.: 89914-38-5
M. Wt: 269.75 g/mol
InChI Key: ZZQNIRONYUBFOS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a sulfanylideneimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of N-phenylimidazolidine-2-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazolidines, sulfoxides, sulfones, and various derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanylideneimidazolidine ring can also interact with various biological pathways, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89914-38-5

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

3-(chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

InChI

InChI=1S/C11H12ClN3OS/c12-8-14-6-7-15(11(14)17)10(16)13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)

InChI Key

ZZQNIRONYUBFOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CCl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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